1-Oxa-8-azaspiro[4.5]decane, also known by its systematic name, is a bicyclic compound that features a unique spiro structure. This compound belongs to a broader class of azaspiro compounds, which are characterized by the presence of nitrogen atoms in their cyclic structures. It has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals.
1-Oxa-8-azaspiro[4.5]decane is classified as an organic compound and more specifically as a nitrogen-containing heterocyclic compound. Its classification within the chemical taxonomy places it among spiro compounds, which are notable for their rigid structure and unique stereochemistry.
The synthesis of 1-Oxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. Common methods include:
One notable synthetic route involves the use of tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate as a precursor, which undergoes deprotection and further functionalization to yield the target compound .
The molecular structure of 1-Oxa-8-azaspiro[4.5]decane features:
The molecular formula is , with a molecular weight of approximately 256.341 g/mol .
Key structural data includes:
1-Oxa-8-azaspiro[4.5]decane can participate in various chemical reactions typical for nitrogen-containing heterocycles, including:
These reactions are often employed in synthetic pathways to create more complex molecules or to modify existing structures for enhanced biological activity.
The mechanism of action for 1-Oxa-8-azaspiro[4.5]decane derivatives typically involves interaction with biological targets such as enzymes or receptors within cells. For instance, some derivatives have been investigated for their potential as inhibitors in cancer treatment by targeting specific signaling pathways involved in tumor growth and metastasis .
The physical properties of 1-Oxa-8-azaspiro[4.5]decane include:
Chemical properties include:
Relevant data indicates that this compound exhibits irritant properties and should be handled with care in laboratory settings .
1-Oxa-8-azaspiro[4.5]decane has several applications in scientific research:
The construction of the spirocyclic framework is achieved through two primary routes. The tetrahydrofuran route employs tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane under basic conditions, forming the spiro junction via intramolecular alkylation. This method yields the 8-oxa-2-azaspiro[4.5]decane core in a scalable, three-step sequence with an overall efficiency of 68% [4]. Alternatively, Dieckmann condensation of N-protected diethyl 4-oxopiperidine-1,2-dicarboxylates facilitates spirocyclization under high-dilution conditions, producing the 1-oxa-8-azaspiro[4.5]decane-2-one precursor. This route offers regiochemical precision but requires meticulous temperature control (–78°C) to suppress dimerization . A third approach involves Mannich spirocyclization of 2-(aminomethyl)tetrahydrofurans with carbonyl electrophiles, enabling direct installation of the C4 substituent. This one-pot method benefits from catalytic Lewis acids (e.g., ZnI₂), enhancing diastereoselectivity (up to 95% de) but faces limitations in sterically hindered systems [2].
Table 1: Key Spirocyclization Methods
Method | Key Reagents/Conditions | Yield Range | Advantages |
---|---|---|---|
Tetrahydrofuran Alkylation | Tetrahydropyran-4-carbonitrile, 1-bromo-2-fluoroethane, K₂CO₃ | 65-75% | Scalable (>100 g), minimal purification |
Dieckmann Condensation | Diethyl malonate derivatives, NaH, THF, –78°C | 40-60% | Precise stereocontrol, adaptable to C4 substitution |
Mannich Spirocyclization | 2-(Aminomethyl)THF, aldehydes, ZnI₂ | 50-70% | Direct C4 functionalization, high diastereoselectivity |
Regioselective amination at C4 exploits the differential reactivity of spirocyclic ketones or enolates. Reductive amination of 1-oxa-8-azaspiro[4.5]decan-4-one using sodium cyanoborohydride and ammonium acetate delivers the primary 4-amine in 85% yield. For N-alkyl variants, bulky aldehydes (e.g., 2,2-diphenylacetaldehyde) require titanium tetraisopropoxide catalysis to achieve >90% conversion [3]. Biocatalytic transamination enables asymmetric synthesis: (S)-selective ω-transaminases convert the ketone to (S)-4-amine with 99% ee using isopropylamine as the amine donor. This method, however, necessitates substrate engineering (e.g., N-Boc protection) to prevent enzyme inhibition [5] [8]. Azide reduction offers an alternative route, where 4-azido intermediates—generated from spirocyclic mesylates with NaN₃—are reduced with Staudinger conditions (PPh₃/H₂O) or catalytic hydrogenation. This approach avoids epimerization but carries safety risks in scale-up due to azide handling [8].
Table 2: 4-Amine Functionalization Strategies
Method | Conditions | Yield/ee | Scope |
---|---|---|---|
Reductive Amination | NaBH₃CN, NH₄OAc/MeOH, 25°C | 80-92% | Primary amines; tolerates arylalkyl aldehydes |
Biocatalytic Transamination | (S)-ω-transaminase, IPA, 37°C | 70-88%, >99% ee | Chiral primary amines; requires N-protection |
Azide Reduction | 1) NaN₃/DMF, 80°C; 2) PPh₃/H₂O | 75-85% | Stereoretentive; limited by azide stability |
Late-stage diversification leverages the nucleophilicity of the 4-amine group. Radiolabeling for positron emission tomography (PET) probes is achieved via nucleophilic ¹⁸F⁻ substitution of spirocyclic tosylates. For example, [¹⁸F]8—a σ₁ receptor ligand—is synthesized in 12–35% radiochemical yield with >99% purity and high molar activity (94–121 GBq/μmol) [1]. Acylation employs activated esters (e.g., p-nitrophenyl carbonates) to furnish amides and carbamates. Using flow chemistry, acylated derivatives like 8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one are prepared in 90% yield with minimal epimerization [8]. Suzuki-Miyaura coupling on halogenated spirocycles (e.g., 3-bromo-1-oxa-8-azaspiro[4.5]decane) introduces biaryl motifs, though competing N-dealkylation requires careful Pd catalyst selection (Pd-Ad₂nBu) [6].
Table 3: Late-Stage Modification Applications
Modification | Reagents/Conditions | Applications |
---|---|---|
Radiolabeling (¹⁸F) | K¹⁸F/K222, tosylate precursor, 110°C | PET tracers for σ₁ receptor imaging |
Acylation | p-Nitrophenyl carbonates, flow reactor, 50°C | Amide/urethane libraries for bioactivity screening |
Cross-Coupling | Arylboronic acids, Pd-Ad₂nBu, K₃PO₄ | Biaryl derivatives for receptor affinity studies |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1